molecular formula C15H14Cl2N2O B5881128 N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide

N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide

Cat. No. B5881128
M. Wt: 309.2 g/mol
InChI Key: XIBYMUJVJSMNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCM belongs to the family of nicotinamide analogs, which have been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood. However, it is believed that N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide exerts its biological effects by modulating various signaling pathways in cells. For example, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and protein synthesis. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess anti-viral effects by inhibiting the replication of the hepatitis C virus. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to enhance glucose uptake and insulin sensitivity in skeletal muscle cells, suggesting a potential application in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide in lab experiments is its relatively low toxicity compared to other chemical compounds. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to have a low acute toxicity and is not mutagenic or genotoxic. However, one of the limitations of using N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide. One area of research is in the development of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide analogs with improved solubility and bioavailability. Another area of research is in the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide. Finally, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide could be further studied for its potential applications in the treatment of viral infections and metabolic disorders such as diabetes.
Conclusion:
In conclusion, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide possesses various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. While the exact mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood, it is believed to modulate various signaling pathways in cells. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has many advantages for lab experiments, including its low toxicity, but also has limitations such as its low solubility in water. Future research on N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide could lead to the development of novel treatments for cancer, inflammation, viral infections, and metabolic disorders.

Synthesis Methods

N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide can be synthesized by reacting 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to enhance the cytotoxicity of chemotherapy drugs, such as cisplatin, in cancer cells.
Another area of research is in the field of inflammation. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-benzyl-2,5-dichloro-4,6-dimethylnicotinamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.

properties

IUPAC Name

N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)19-10(2)13(9)16)15(20)18-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYMUJVJSMNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide

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